molecular formula C20H21N3O3S B2613947 N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 305377-33-7

N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2613947
CAS No.: 305377-33-7
M. Wt: 383.47
InChI Key: KCUGCBSATGXGKB-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The synthesis and antimicrobial evaluation of derivatives of 1,4-benzothiazine, including compounds related to N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, have shown significant activity against a variety of bacterial and fungal strains. These studies highlight the potential of these compounds in developing new antimicrobial agents. Notably, certain derivatives have demonstrated considerable antibacterial and antifungal efficacy, suggesting their utility in addressing resistant microbial infections (Kalekar et al., 2011).

Antitumor Activity

Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems has uncovered potential antitumor properties. Screening against approximately 60 human tumor cell lines from nine neoplastic diseases revealed that some compounds exhibit considerable anticancer activity against specific cancer cell lines. This indicates the promise of such derivatives in cancer therapy, offering a pathway to new oncological treatments (Yurttaş et al., 2015).

Antifungal Agents

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. Modification of the morpholine core improved plasmatic stability while retaining in vitro antifungal efficacy. One compound, in particular, demonstrated significant in vivo efficacy in a murine model of systemic Candida albicans infection, reducing fungal load in kidneys. This research suggests the potential of these compounds in treating fungal infections (Bardiot et al., 2015).

Crystal Structure Analysis

The crystal structures of two (oxothiazolidin-2-ylidene)acetamides, closely related to the compound , have been described, providing insight into their chemical behavior and potential interactions. This information is crucial for understanding the mechanisms of action and for the design of compounds with enhanced biological activity (Galushchinskiy et al., 2017).

Synthesis and Biological Activity

The synthesis of N-substituted derivatives has shown that these compounds possess anti-inflammatory and analgesic activities, with the morpholino derivative exhibiting particularly good results. This suggests their potential application in developing new treatments for inflammation and pain management (Schenone et al., 2000).

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-19(13-18-20(25)22-16-3-1-2-4-17(16)27-18)21-14-5-7-15(8-6-14)23-9-11-26-12-10-23/h1-8,18H,9-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUGCBSATGXGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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